molecular formula BrClFOP B14703994 Phosphoric bromide chloride fluoride CAS No. 14518-81-1

Phosphoric bromide chloride fluoride

Cat. No.: B14703994
CAS No.: 14518-81-1
M. Wt: 181.33 g/mol
InChI Key: RDIUSNAVRHSGPB-UHFFFAOYSA-N
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Description

Phosphoric bromide chloride fluoride (POClFBr, CAS 14518-81-1) is a mixed phosphoryl halide compound containing bromine, chlorine, and fluorine bonded to a central phosphorus atom. Its molecular formula is BrClFOP, and it belongs to the family of phosphorus oxyhalides. These compounds are characterized by their reactivity as Lewis acids, making them valuable in organic synthesis and industrial applications. While POClFBr is less common than simpler phosphoryl halides like POCl₃ or POBr₃, its mixed halogen composition imparts unique chemical properties, such as stepwise hydrolysis and variable electrophilicity .

Properties

CAS No.

14518-81-1

Molecular Formula

BrClFOP

Molecular Weight

181.33 g/mol

InChI

InChI=1S/BrClFOP/c1-5(2,3)4

InChI Key

RDIUSNAVRHSGPB-UHFFFAOYSA-N

Canonical SMILES

O=P(F)(Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromochlorofluorophosphine oxide typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of phosphorus trichloride with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of bromochlorofluorophosphine oxide may involve large-scale reactions using similar synthetic routes. The process often includes the use of specialized equipment to handle the reactive and potentially hazardous chemicals involved. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Bromochlorofluorophosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state phosphines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like trichlorosilane for reduction, and nucleophiles like organolithium or Grignard reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of functionalized phosphine derivatives.

Scientific Research Applications

Bromochlorofluorophosphine oxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which bromochlorofluorophosphine oxide exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological molecules, affecting their function and activity. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphoryl Halides

Structural and Physical Properties

Property Phosphoric Bromide Chloride Fluoride (POClFBr) Phosphoryl Chloride (POCl₃) Phosphoryl Bromide (POBr₃) Phosphoryl Fluoride (POF₃)
Molecular Weight 210.3 153.33 269.7 104.98
Physical State Likely liquid or low-melting solid Liquid Solid (decomposes on heating) Gas
Boiling Point (°C) Not reported 107 ~200 (decomposition) -40 (estimated)
Electronegativity High (F > Cl > Br) Moderate (Cl-dominated) Lower (Br-dominated) Very High (F-dominated)

Key Observations :

  • POF₃’s gaseous state contrasts with POClFBr’s likely liquid/solid state, reflecting the impact of halogen size and bond strength .

Chemical Reactivity

Hydrolysis Behavior
  • POClFBr : Undergoes stepwise hydrolysis, releasing HF, HCl, and HBr sequentially due to the varying bond strengths (P-F > P-Cl > P-Br). This stepwise process is distinct from simpler phosphoryl halides .
  • POCl₃ : Rapid hydrolysis in water, producing HCl and phosphoric acid.
  • POBr₃ : Slower hydrolysis compared to POCl₃, releasing HBr.
  • POF₃ : Releases HF gas upon hydrolysis, with faster kinetics than POCl₃ due to fluorine’s high electronegativity .
Electrophilic Substitution
  • POClFBr : Functions as a versatile halogenating agent, capable of transferring Br, Cl, or F depending on reaction conditions. This contrasts with POCl₃ (chlorination) or POBr₃ (bromination) .
  • POF₃ : Primarily a fluorinating agent but less commonly used due to handling challenges.

Analytical and Handling Considerations

  • Detection : Combustion Ion Chromatography (CIC) can quantify trace F⁻, Cl⁻, and Br⁻ ions from POClFBr decomposition, with detection limits of 0.1–0.2 mg/kg .
  • Toxicity : Fluoride-containing compounds like POClFBr and POF₃ require stringent safety protocols due to HF release risks, whereas POCl₃ and POBr₃ are less hazardous .

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